N-(2,6-difluorophenyl)-2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide
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Overview
Description
N-(2,6-DIFLUOROPHENYL)-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a difluorophenyl group, a tetrahydroquinoline sulfonyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIFLUOROPHENYL)-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the difluorophenylamine, followed by the introduction of the phenoxyacetamide group through nucleophilic substitution reactions. The tetrahydroquinoline sulfonyl group is then introduced via sulfonylation reactions. Each step requires specific reagents, catalysts, and reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-DIFLUOROPHENYL)-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2,6-DIFLUOROPHENYL)-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids. It could serve as a probe to study specific biochemical pathways.
Medicine
In medicinal chemistry, N-(2,6-DIFLUOROPHENYL)-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE may be explored for its potential as a therapeutic agent. Its structure suggests it could act as an inhibitor of certain enzymes or receptors.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2,6-DIFLUOROPHENYL)-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE would depend on its specific interactions with molecular targets. It may bind to and inhibit the activity of certain enzymes or receptors, thereby modulating specific biochemical pathways. Detailed studies involving molecular docking and biochemical assays would be required to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,6-DIFLUOROPHENYL)-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE include other amides with difluorophenyl, tetrahydroquinoline, and phenoxyacetamide groups. Examples include:
- N-(2,6-Difluorophenyl)-2-[2-methyl-4-(quinoline-1-sulfonyl)phenoxy]acetamide
- N-(2,6-Difluorophenyl)-2-[2-methyl-4-(1,2,3,4-tetrahydroisoquinoline-1-sulfonyl)phenoxy]acetamide
Uniqueness
The uniqueness of N-(2,6-DIFLUOROPHENYL)-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds. Its difluorophenyl group may enhance its binding affinity to certain targets, while the tetrahydroquinoline sulfonyl group could influence its solubility and stability.
Properties
Molecular Formula |
C24H22F2N2O4S |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-(2,6-difluorophenyl)-2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methylphenoxy]acetamide |
InChI |
InChI=1S/C24H22F2N2O4S/c1-16-14-18(33(30,31)28-13-5-7-17-6-2-3-10-21(17)28)11-12-22(16)32-15-23(29)27-24-19(25)8-4-9-20(24)26/h2-4,6,8-12,14H,5,7,13,15H2,1H3,(H,27,29) |
InChI Key |
OBBXMHDXJKCSPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)OCC(=O)NC4=C(C=CC=C4F)F |
Origin of Product |
United States |
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